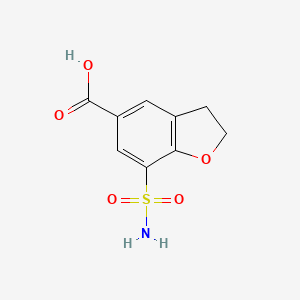

7-Sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Description

Properties

Molecular Formula |

C9H9NO5S |

|---|---|

Molecular Weight |

243.24 g/mol |

IUPAC Name |

7-sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid |

InChI |

InChI=1S/C9H9NO5S/c10-16(13,14)7-4-6(9(11)12)3-5-1-2-15-8(5)7/h3-4H,1-2H2,(H,11,12)(H2,10,13,14) |

InChI Key |

NZIKPVGXLFNHDU-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=C(C=C2S(=O)(=O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 7-sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a mixture of o-formylphenoxyacetic acid, sodium acetate, acetic anhydride, and glacial acetic acid can be heated under reflux to form the benzofuran ring . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

7-Sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it has been studied for its potential anti-tumor and antibacterial activities. In medicine, it is being explored for its potential therapeutic applications, including anti-inflammatory and anti-viral properties. Additionally, it has industrial applications in the synthesis of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of 7-sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Derivatives

2,3-Dihydro-1-benzofuran-5-carboxylic Acid (CAS 76429-73-7)

- Structure : Lacks the sulfamoyl group at position 5.

- Properties : Serves as the foundational scaffold. Its melting point, solubility, and reactivity are influenced primarily by the carboxylic acid group.

- Synthesis: Prepared via hydrolysis of 5-acetyl-2,3-dihydrobenzofuran (94% yield) or from 2,4-dibromophenol .

- Applications : Used as a precursor for bioactive derivatives, including antiviral agents (e.g., SARS-CoV-2 NSP3 macrodomain ligand) .

2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic Acid (CAS 103204-80-4)

Position 7 Substituted Analogs

7-Chlorosulfonyl/7-Fluorosulfonyl Derivatives

- Structures :

- 7-(Chlorosulfonyl)-2,3-dihydro-1-benzofuran-5-carboxylic acid (C$9$H$7$ClO$5$S, MW 262.67)

- 7-(Fluorosulfonyl)-2,3-dihydro-1-benzofuran-5-carboxylic acid (C$9$H$7$FO$5$S, MW 262.21)

- Properties : Electronegative substituents (Cl/F) enhance reactivity for nucleophilic substitution. The fluorosulfonyl derivative may exhibit improved metabolic stability compared to chlorosulfonyl .

7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic Acid

- Structure : Methoxy (-OCH$_3$) at position 7 and methyl at position 2.

- Properties: Methoxy increases electron density on the aromatic ring, altering UV/IR profiles.

Complex Derivatives with Additional Functional Groups

Quadricinctafuran A and B

- Structures :

- Quadricinctafuran A : (2R)-(2-Hydroxypropan-2-yl)-substituted at position 2 (C${12}$H${14}$O$4$, MW 223.0970).

- Quadricinctafuran B : (2R)-2-(1,2-Dihydroxypropan-2-yl)-substituted at position 2 (C${12}$H${14}$O$5$, MW 239.0919).

- Properties :

trans-2-Hydroxyisoxypropyl-3-hydroxy-7-isopentene-2,3-dihydrobenzofuran-5-carboxylic Acid (ChEBI:66044)

Derivatives with Heterocyclic Modifications

5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylic Acid (CAS 1105191-98-7)

- Structure : Isoxazole ring fused to the benzofuran core.

Data Tables

Table 1: Structural and Physical Properties of Key Analogs

| Compound Name | Substituents (Position) | Molecular Formula | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 7-Sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | -SO$2$NH$2$ (7), -COOH (5) | C$9$H$9$NO$_5$S | N/A | High hydrogen-bonding capacity |

| 2,3-Dihydro-1-benzofuran-5-carboxylic acid | -COOH (5) | C$9$H$8$O$_3$ | N/A | Base scaffold for derivatives |

| 7-Chlorosulfonyl derivative | -SO$_2$Cl (7) | C$9$H$7$ClO$_5$S | N/A | Electrophilic reactivity |

| Quadricinctafuran A | (2R)-(2-Hydroxypropan-2-yl) (2) | C${12}$H${14}$O$_4$ | 149–150 | Marine bioactive metabolite |

| ChEBI:66044 | Prenyl (7), hydroxyls (2,3) | C${16}$H${20}$O$_6$ | N/A | Anticancer activity |

Biological Activity

7-Sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid (CAS Number: 1878950-86-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of 7-sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is , with a molecular weight of approximately 243.24 g/mol. The compound features a benzofuran core substituted with a sulfamoyl group and a carboxylic acid moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 243.24 g/mol |

| CAS Number | 1878950-86-7 |

The biological activity of 7-sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is primarily attributed to its interaction with various biological targets. Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzofuran have been reported to induce apoptosis in cancer cells through mechanisms such as caspase activation and disruption of cell signaling pathways .

In vitro studies have demonstrated that 7-sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid can inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 4.87 |

| HeLa (Cervical cancer) | 6.72 |

| MCF7 (Breast cancer) | 3.35 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of 7-sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid in animal models:

- Study on Tumor Growth Inhibition : In a study involving mouse models with induced tumors, administration of the compound led to a significant reduction in tumor size compared to control groups. The observed mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.

- Toxicology Assessment : Toxicological evaluations indicated that lower doses of the compound did not exhibit significant toxicity; however, higher doses resulted in liver and kidney damage, highlighting the importance of dose optimization in therapeutic applications.

Research Findings

Recent research has focused on understanding the structure-activity relationship (SAR) of benzofuran derivatives. It was found that modifications at specific positions on the benzofuran ring can enhance biological activity while minimizing toxicity .

Additionally, investigations into the pharmacokinetics of 7-sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid revealed favorable absorption characteristics and metabolic stability, making it a promising candidate for further development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-sulfamoyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, such as cyclization of substituted benzofuran precursors followed by sulfonylation. For example, sulfamoyl groups can be introduced via sulfonamide coupling using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine). Optimization requires controlling temperature (e.g., 0–5°C to minimize side reactions) and stoichiometry of sulfonating agents .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>98%) using techniques like NMR (¹H/¹³C) and mass spectrometry .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

- Methodology :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) or aqueous buffers at physiological pH. Use dynamic light scattering (DLS) to assess aggregation.

- Stability : Conduct accelerated stability studies under varying temperatures (2–8°C vs. room temperature) and pH (3–9). Monitor degradation via HPLC over 24–72 hours .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Approach : Combine ¹H/¹³C NMR to assign protons and carbons (e.g., dihydrobenzofuran ring protons at δ 2.5–3.5 ppm). Use IR spectroscopy to confirm sulfonamide (-SO₂NH₂) stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and carboxylic acid (-COOH) bands (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfamoyl group in nucleophilic or electrophilic reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., sulfur in sulfamoyl) prone to nucleophilic attack. Compare with experimental kinetic data to validate predictive models .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Approach :

- Assay Design : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. Include positive controls (e.g., known enzyme inhibitors) to validate assay conditions.

- Data Analysis : Use statistical tools (e.g., ANOVA) to identify outliers. Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. radiometric) .

Q. How does the dihydrobenzofuran ring conformation influence interactions with biological targets?

- Methodology : Employ X-ray crystallography or cryo-EM to determine the compound’s binding mode to target proteins (e.g., enzymes or receptors). Compare with molecular dynamics simulations to assess flexibility of the dihydrofuran ring in aqueous vs. lipid environments .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.